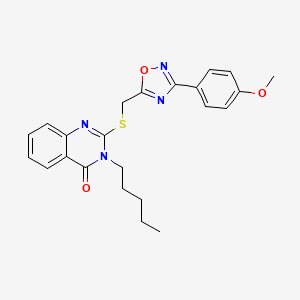
2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is a complex organic compound known for its intriguing molecular structure and significant applications across various scientific fields. Its unique arrangement of atoms makes it a subject of interest in medicinal chemistry and drug development, among other areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. Starting with a suitable piperidine derivative, the compound undergoes substitution reactions to introduce the imidazolylmethyl group. This is followed by thioether formation, where the cyclopentyl group is added to the sulfur atom.
Industrial Production Methods
While laboratory synthesis might involve various purification techniques like chromatography, industrial production scales up these processes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Typically, reactions are conducted in large reactors, and continuous flow processes are preferred to ensure efficiency and safety.
化学反応の分析
Types of Reactions
2-(Cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone can undergo several types of chemical reactions, including:
Oxidation: : Where the thioether group can be oxidized to sulfoxides or sulfones.
Reduction: : Particularly of the imidazole ring under certain conditions.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, depending on the conditions and the substituents involved.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are often used.
Substitution: : This depends significantly on the leaving groups and the nucleophiles or electrophiles in play, with bases or acids often used to facilitate these reactions.
Major Products Formed
科学的研究の応用
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for developing more complex molecules, particularly those with pharmacological potential.
Biology
It is studied for its interaction with biological macromolecules, often serving as a ligand in binding studies to understand protein interactions.
Medicine
Pharmacologically, the compound is explored for its potential as a therapeutic agent, influencing various biological pathways due to its unique structural characteristics.
Industry
In the industrial realm, it can be a precursor for agrochemicals, pharmaceuticals, and other specialty chemicals.
作用機序
The mechanism by which 2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone exerts its effects is complex. It often involves binding to specific receptors or enzymes, influencing their activity. This could involve pathways such as enzyme inhibition or receptor modulation, impacting biological processes at the molecular level.
類似化合物との比較
Similar Compounds
2-(Cyclopentylthio)-1-(4-(imidazol-1-yl)methyl)piperidine
1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
2-(Cyclopentylthio)-1-piperidinyl-ethanone
Unique Features
Compared to similar compounds, 2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone stands out due to the specific arrangement of its functional groups, which can significantly alter its chemical reactivity and biological activity. This uniqueness is what often makes it a focus of scientific research, as slight changes in molecular structure can lead to substantial differences in behavior and application.
Hope this gives you a thorough understanding of this compound
特性
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3OS/c1-15(2)19-20-9-12-22(19)13-16-7-10-21(11-8-16)18(23)14-24-17-5-3-4-6-17/h9,12,15-17H,3-8,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFORXHRBTTYCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)CSC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2426016.png)


![N-[3-(3-{5-[methyl(prop-2-yn-1-yl)amino]pyrazin-2-yl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2426024.png)
![2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2426025.png)

![4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2426029.png)
![(E)-methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2426030.png)

![1-[4-Methoxy-3-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2426033.png)

![3-(4-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2426037.png)
![N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426038.png)

